molecular formula C10H10F3NO3 B3091662 2-(Trifluoromethoxy)-DL-phenylalanine CAS No. 1218228-20-6

2-(Trifluoromethoxy)-DL-phenylalanine

Cat. No.: B3091662
CAS No.: 1218228-20-6
M. Wt: 249.19 g/mol
InChI Key: ILPKLBNKYRAICX-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-DL-phenylalanine (CAS 1218228-20-6) is a synthetic, non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery. With a molecular formula of C10H10F3NO3 and a molecular weight of 249.19 g/mol, this compound belongs to the class of phenylalanine derivatives, which are widely utilized as chiral building blocks and key intermediates in the synthesis of more complex molecules . The incorporation of the trifluoromethoxy group is a common strategy in lead optimization, as it can significantly alter a compound's electronic properties, metabolic stability, and lipophilicity, thereby influencing its bioavailability and binding affinity . While specific biological data for this exact compound is limited in the public domain, its structural features make it a valuable scaffold for the research and development of novel pharmaceutical agents and biochemical tools. This product is intended for use in a laboratory setting by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPKLBNKYRAICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Applications

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine-19 (19F) nucleus possesses intrinsic properties that make it an exceptional probe for studying biological macromolecules. With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, 19F NMR offers high sensitivity, second only to proton (¹H) NMR. ucla.edu A key advantage of 19F NMR is the large chemical shift range, which makes the fluorine nucleus highly sensitive to its local electronic environment. ucla.eduacs.org Furthermore, the near-complete absence of fluorine in biological systems ensures that spectra are free from background signals, simplifying analysis. ucla.eduresearchgate.net

The development of methods to incorporate fluorinated amino acids, such as 2-(Trifluoromethoxy)-DL-phenylalanine and its analogs, into proteins has been a significant advancement for structural biology. nih.govacs.org These 19F-labeled amino acids can be introduced into proteins either biosynthetically or through site-specific incorporation techniques. ucla.edunih.govacs.org The trifluoromethoxy group of this compound, similar to the trifluoromethyl group in 4-(trifluoromethyl)-L-phenylalanine (tfmF), provides a strong and sensitive 19F NMR signal. acs.orgucl.ac.uk

Researchers have optimized the use of these probes to study a variety of protein systems, including large macromolecular complexes. ucl.ac.uk For instance, the incorporation of 4-(trifluoromethoxy)-L-phenylalanine has been shown to yield NMR resonances with high signal-to-noise, although with a slightly reduced chemical shift dispersion compared to tfmF. ucl.ac.uk The choice of the specific fluorinated phenylalanine analog allows for the fine-tuning of the probe's properties to suit the experimental needs.

Table 1: Comparison of Fluorinated Phenylalanine Probes

Probe Name Chemical Group Key Characteristics
This compound -OCF₃ Sensitive 19F NMR reporter
4-(trifluoromethyl)-L-phenylalanine (tfmF) -CF₃ High signal-to-noise, well-established probe ucl.ac.uk

The ability to introduce this compound or similar fluorinated analogs at specific sites within a protein provides a powerful tool for probing local environments and conformational changes. nih.govacs.orgnih.gov The 19F chemical shift is exquisitely sensitive to its surroundings, including van der Waals packing and local electrostatic fields. nih.gov This sensitivity allows for the detection of subtle structural alterations that occur upon ligand binding, protein-protein interactions, or changes in the cellular environment. nih.govacs.org

For example, studies using site-specifically incorporated trifluoromethyl-l-phenylalanine have demonstrated the ability to detect conformational changes both near the active site and at distances up to 25 Å away. nih.govacs.org The high resolution of 19F NMR can differentiate between distinct protein conformations, providing valuable insights into the structural basis of protein function. nih.gov The chemical shifts can be used to derive structural models and understand the dynamic interconversions that are central to biological function. ucl.ac.uk

Beyond chemical shifts, 19F NMR relaxation data, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, offer a window into the dynamics of protein side chains. nih.govresearchgate.net By measuring these relaxation parameters for a probe like this compound, researchers can gain quantitative information about the internal mobility and flexibility of the protein at that specific site. nih.gov

This technique has been successfully applied to study the side chain dynamics of large proteins and even membrane proteins embedded in micelles. nih.govresearchgate.net High-quality T₁ and T₂ relaxation data can be obtained, allowing for the analysis of side chain internal mobility in complex biological systems. nih.gov This information is crucial for understanding how protein dynamics relate to their function, stability, and interactions.

A significant frontier in structural biology is the study of proteins within their native cellular environment. In-cell 19F NMR has emerged as a powerful technique for this purpose, and probes like this compound are well-suited for these studies. nih.govresearchgate.netunifi.it The absence of a natural 19F background in cells allows for the clear detection of signals from the labeled protein. nih.govunifi.it

In-cell 19F NMR can overcome some of the limitations of traditional ¹H-¹⁵N HSQC experiments, where interactions with cellular components can lead to signal broadening beyond detection. nih.gov Studies have shown that 19F NMR can successfully characterize proteins in mammalian cells, even those engaged in strong interactions within the crowded cellular milieu. nih.gov This approach provides invaluable insights into protein structure, stability, and interactions in a physiologically relevant context, bridging the gap between in vitro studies and cellular function. nih.govuni-konstanz.deacs.org

Other Spectroscopic Techniques for Structural and Conformational Analysis

While 19F NMR is a primary tool for leveraging the unique properties of this compound, other spectroscopic methods can provide complementary structural information.

Terahertz (THz) spectroscopy, which probes low-frequency molecular vibrations, offers a unique "fingerprint" of a molecule's structure and intermolecular interactions. researchgate.netspie.orgmdpi.com The THz region of the electromagnetic spectrum (typically 0.1 to 10 THz) corresponds to the energies of collective vibrational modes, such as those involving hydrogen bonds and other non-covalent interactions. nih.gov

Studies on L-phenylalanine and its derivatives have demonstrated that THz spectroscopy can distinguish between different crystalline forms and provide information on intermolecular vibrations. researchgate.netnih.govnih.gov The absorption bands in the THz spectrum are characteristic of the specific crystal structure. nii.ac.jp By analyzing the THz spectrum of this compound, researchers can obtain detailed information about its solid-state structure and the vibrational modes associated with its functional groups. This technique provides a valuable analytical approach for characterizing the compound and understanding its physical properties. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Changes

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. americanpeptidesociety.org The method measures the difference in absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides characteristic signatures for different types of secondary structures, including α-helices, β-sheets, and random coils. americanpeptidesociety.org

The incorporation of this compound into a peptide sequence can induce significant conformational changes. The trifluoromethoxy group (-OCF3) is sterically demanding and possesses a strong dipole moment, which can influence local dihedral angles and hydrogen bonding patterns that dictate secondary structure formation. mdpi.commdpi.com For instance, introducing this bulky, hydrophobic group could stabilize or destabilize helical structures, promote β-turn formation, or lead to a more disordered conformation depending on its position and the surrounding amino acid sequence. researchgate.netnih.gov

CD spectroscopy is an ideal tool to monitor these structural perturbations. cornell.edu An α-helix typically exhibits a characteristic CD spectrum with negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org A β-sheet shows a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org A disordered or random coil peptide lacks strong, defined peaks. americanpeptidesociety.org By comparing the CD spectrum of a peptide containing this compound with its unmodified counterpart, researchers can quantify changes in the percentage of each secondary structure element. A shift in the position or intensity of the characteristic CD bands would provide direct evidence of a conformational change induced by the fluorinated amino acid.

Table 1: Hypothetical Circular Dichroism Data for a Model Peptide Before and After Incorporation of this compound

Peptide VariantMean Residue Ellipticity at 222 nm ([θ]222) (deg cm2 dmol-1)Mean Residue Ellipticity at 208 nm ([θ]208) (deg cm2 dmol-1)Deduced Secondary Structure Change
Model Peptide (with Phenylalanine)-25,000-28,000Predominantly α-helical
Model Peptide (with 2-(OCF3)-Phe)-15,000-17,000Partial loss of α-helical content

Note: The data presented in this table is hypothetical and serves to illustrate the potential changes that could be observed via CD spectroscopy. Actual results would depend on the specific peptide sequence and experimental conditions.

Mass Spectrometry (MS) in Protein Modification Analysis

Mass spectrometry (MS) is an indispensable analytical technique in proteomics for protein identification, characterization, and the analysis of post-translational or synthetic modifications. youtube.comresearchgate.net Its high sensitivity, accuracy, and speed make it ideal for confirming the successful incorporation of unnatural amino acids like this compound into a target protein and for determining its exact location. nih.govresearchgate.net

The most common approach is the "bottom-up" proteomics strategy. youtube.com In this workflow, the protein containing the unnatural amino acid is first enzymatically digested into smaller peptides, typically using an enzyme like trypsin. The resulting peptide mixture is then separated, often by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). nih.govnih.gov

The first stage of mass analysis (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. The incorporation of this compound instead of a standard phenylalanine residue results in a predictable mass shift in the peptide. This mass difference allows for the selective identification of modified peptides.

Table 2: Mass Calculation for Phenylalanine vs. This compound

Amino AcidChemical FormulaAverage Molecular Weight (Da)Monoisotopic Mass (Da)
Phenylalanine (Phe)C9H11NO2165.19165.07898
2-(OCF3)-DL-phenylalanineC10H10F3NO3249.19249.06128
Mass Difference + CHF3O +84.00 +83.98230

Once a peptide with the expected mass shift is detected in the MS1 scan, it is selected for fragmentation. In the second stage of analysis (MS/MS), the peptide is fragmented in a controlled manner, typically at the peptide bonds. This process generates a series of characteristic fragment ions, known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. researchgate.net By analyzing the resulting MS/MS spectrum, the amino acid sequence of the peptide can be determined. The presence of the +83.98230 Da mass shift between fragment ions confirms the precise location of the this compound residue within the peptide sequence. nih.gov

Table 3: Hypothetical MS/MS Fragmentation Data for a Peptide (A-F-G-K) vs. its Modified Version (A-F-G-K), where F is this compound**

Fragment IonCalculated m/z (A-F-G-K)Calculated m/z (A-F*-G-K)Mass Shift (Da)
b172.0472.040
b2219.11303.09+83.98
b3276.13360.11+83.98
y1147.11147.110
y2204.13204.130
y3351.20435.18+83.98

Note: Data represents monoisotopic masses of singly charged fragment ions. The shift in the b2, b3, and y3 ions localizes the modification to the second residue.

Molecular and Structural Biology Investigations

Conformational Modulation by the Trifluoromethoxy Moiety

The introduction of a trifluoromethoxy (-OCF3) group at the ortho-position of the phenyl ring in phenylalanine induces significant changes in the molecule's conformational preferences. This substitution alters the steric and electronic properties of the amino acid side chain, which in turn influences the structure of peptides and proteins into which it is incorporated.

Influence on Peptide and Protein Secondary Structure Stability (e.g., α-helices, β-sheets, β-turns)

The incorporation of fluorinated amino acids like 2-(Trifluoromethoxy)-DL-phenylalanine can modulate the stability of secondary structural elements within peptides and proteins. nih.gov The high electronegativity and bulk of the trifluoromethoxy group can affect the dihedral angles (phi and psi) of the peptide backbone, potentially favoring or disfavoring specific conformations. nih.govbeilstein-journals.org

While research specifically detailing the effects of this compound on secondary structures is limited, studies on related fluorinated phenylalanines provide valuable insights. The introduction of fluorine can enhance protein stability through favorable interactions or, conversely, introduce steric hindrance that disrupts canonical structures. nih.govresearchgate.net For instance, the increased hydrophobicity of a fluorinated side chain might strengthen the hydrophobic core of a protein, thereby stabilizing α-helices and β-sheets that are buried within the protein's interior. muni.cznih.gov However, the placement of such a bulky group on the surface of a protein or at a critical turn region could disrupt the precise geometry required for those structures. The properties of proteins can often be preserved when low levels of fluorine are incorporated, and in some cases, it may favorably adjust protein function, leading to improved stability. nih.gov

Stereochemical Implications of DL-Configuration on Molecular Conformation

The designation "DL-phenylalanine" indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. wikipedia.orgnih.gov In biological systems, proteins are almost exclusively composed of L-amino acids. The incorporation of a D-amino acid into a peptide chain predominantly made of L-amino acids has profound stereochemical consequences.

The presence of a D-amino acid disrupts the regular, right-handed twist of an α-helix and the specific pleated geometry of β-sheets, which are energetically favorable for homochiral (all-L) sequences. nih.gov This disruption often forces a change in the local chain conformation, frequently inducing β-turns or kinks in the peptide backbone. Therefore, the use of this compound in peptide synthesis would result in a heterogeneous mixture of peptides, some containing the L-isomer and others the D-isomer at the incorporation site. This heterogeneity would lead to significant conformational variability, with the D-isomer-containing peptides adopting different secondary and tertiary structures compared to their all-L counterparts. While the biological functions of D-amino acids remain largely unclear, they are found in small amounts in aged proteins. wikipedia.org

FeatureImplication of DL-Configuration
Composition Racemic mixture of D- and L-isomers. wikipedia.org
α-Helix Incorporation of the D-isomer disrupts the canonical right-handed helical structure.
β-Sheet The presence of a D-isomer can interfere with the formation of stable, extended β-sheet structures.
β-Turn The steric clash introduced by a D-isomer in an L-peptide chain can promote the formation of β-turns.
Overall Structure Leads to a population of peptides with different conformations, increasing structural heterogeneity.

Hydrophobicity and Intermolecular Interactions

The trifluoromethoxy group dramatically alters the physicochemical properties of the phenylalanine side chain, most notably its hydrophobicity and its capacity for engaging in non-covalent interactions. nih.govnih.gov

Alterations in Hydrophobic Interactions within Biomolecules

Hydrophobic interactions are a primary driving force in protein folding, causing nonpolar side chains to cluster together in the protein's core, away from the aqueous solvent. muni.cznih.govlibretexts.org Phenylalanine itself is a hydrophobic amino acid. wikipedia.orgwisc.edu The addition of the -OCF3 group, with its three highly electronegative fluorine atoms, significantly increases the hydrophobicity of the side chain.

This enhanced hydrophobicity means that this compound has a stronger tendency to be excluded from water compared to natural phenylalanine. nih.govnih.gov When incorporated into a protein, this residue would preferentially partition into the hydrophobic interior, potentially strengthening the stability of the folded state through more favorable van der Waals contacts and a more pronounced hydrophobic effect. muni.cznih.gov This increased hydrophobicity can also enhance the partitioning of the amino acid or peptides containing it into lipid membranes. nih.govnih.gov

Modulation of Non-Covalent Binding and π-Cation Interactions

Non-covalent interactions are crucial for maintaining the three-dimensional structure of proteins and for molecular recognition. wikipedia.org The aromatic ring of phenylalanine participates in several key non-covalent interactions, including π-π stacking and cation-π interactions. acs.orgsemanticscholar.org

The trifluoromethoxy group is strongly electron-withdrawing. This property fundamentally alters the electronic distribution of the phenyl ring, with significant consequences for its interaction potential. Specifically, the electron-poor nature of the trifluoromethoxy-substituted ring weakens its ability to engage in cation-π interactions. nih.govnih.gov Cation-π interactions, which occur between an electron-rich aromatic ring and a cation, can be a significant stabilizing force in protein structure and ligand binding. acs.orgmdpi.com By withdrawing electron density, the -OCF3 group reduces the negative electrostatic potential above and below the face of the ring, thereby destabilizing the interaction with a positive charge. nih.govnih.gov This property has been exploited experimentally to probe the importance of cation-π interactions in biological processes. nih.govmdpi.com

Interaction TypePhenylalanine2-(Trifluoromethoxy)phenylalanineRationale for Change
Hydrophobicity HighVery HighThe -OCF3 group is significantly more nonpolar than a hydrogen atom. nih.govnih.gov
Cation-π FavorableDestabilizedThe electron-withdrawing -OCF3 group depletes electron density from the π-system of the ring. nih.govnih.govmdpi.com
π-π Stacking Favorable (Edge-to-Face)ModulatedAltered quadrupole moment affects preferred geometry; potential for favorable arene-perfluoroarene stacking. acs.orgsemanticscholar.org
Hydrogen Bonding Not a participant (side chain)Weak acceptor (Oxygen/Fluorine)The oxygen and fluorine atoms possess lone pairs but are poor hydrogen bond acceptors due to high electronegativity.

Effects on Protein Stability and Dynamics

The net effect of incorporating this compound on protein stability is a balance between competing factors. The enhanced hydrophobicity of the side chain is generally a stabilizing force, particularly if the residue is buried in the protein core where it can engage in extensive van der Waals contacts and maximize the hydrophobic effect. researchgate.net

However, the electronic perturbation caused by the trifluoromethoxy group can be destabilizing if the native phenylalanine residue it replaces was involved in a crucial cation-π interaction. nih.govnih.gov The loss of this stabilizing electrostatic interaction could outweigh the gains from increased hydrophobicity, leading to a net decrease in protein stability. Therefore, the impact on stability is highly context-dependent, relying on the specific location and role of the residue within the protein's three-dimensional structure. nih.gov

Structural Insights from Modified Biomolecules

The unique atomic composition of this compound makes it a valuable probe for investigating the structure and dynamics of proteins and other biomolecules.

Fluorine atoms are more electron-dense than hydrogen atoms, which can result in distinct signals in electron density maps, potentially aiding in the phasing process and model building, especially in lower-resolution structures. Although there are no prominent examples in the literature of this compound being used specifically for this purpose, other unnatural amino acids have been successfully used as spectroscopic reporters in crystal structures to confirm their incorporation and assess their impact on the local protein environment. nih.govnih.gov

Understanding how proteins change their conformation to perform their functions is a central goal of structural biology. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an exceptionally powerful tool for this purpose, as the 19F nucleus has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance. Crucially, fluorine is virtually absent from biological systems, meaning that a protein specifically labeled with a fluorinated amino acid will produce a clean 19F NMR signal with no background noise. nih.gov

The trifluoromethoxy group of this compound is an ideal 19F NMR probe. The chemical shift of the 19F signal is highly sensitive to the local chemical environment. nih.gov Therefore, when a protein undergoes a conformational change due to ligand binding, unfolding, or interaction with another protein, the environment around the incorporated this compound residue changes, leading to a measurable shift in the 19F NMR signal. nih.gov This allows for the real-time monitoring of protein dynamics and conformational states.

This technique is so sensitive that it can be used to study proteins directly within the complex environment of a living cell. researchgate.netnih.goved.ac.uk By site-specifically incorporating this compound at different locations within a protein, researchers can map out the specific regions that undergo conformational changes during a biological process. Studies using the related compound, trifluoromethyl-L-phenylalanine, have successfully detected subtle protein conformational changes, inhibitor binding, and protein-protein interactions both in vitro and in vivo. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Biochemical and Enzymatic Applications of 2 Trifluoromethoxy Dl Phenylalanine

Investigation of Enzyme-Ligand Interactions and Inhibition

The incorporation of fluorinated groups into amino acids like phenylalanine can modulate their basicity, hydrophobicity, and conformation, making them valuable tools for studying enzyme-ligand interactions and for the development of enzyme inhibitors. nih.gov

Design and Evaluation of Enzyme Inhibitors

Fluorinated amino acids have been widely explored as potential enzyme inhibitors. nih.gov The strong electron-withdrawing nature of the trifluoromethoxy group can alter the charge distribution of the aromatic ring, potentially influencing how the molecule binds within the active site of an enzyme. While the broader class of fluorinated phenylalanines has been investigated for this purpose, specific design and evaluation data for 2-(Trifluoromethoxy)-DL-phenylalanine as a standalone enzyme inhibitor are not extensively detailed in publicly available literature. However, derivatives containing the 2-(trifluoromethoxy)-ʟ-phenylalanine moiety have been synthesized and evaluated as components of more complex molecules. For instance, a benzazepinone (B8055114) derivative incorporating this amino acid was developed as a blocker of the hNav1.7 voltage-gated sodium channel, indicating its utility in designing bioactive compounds. nih.gov

Studies of Enzyme Kinetics and Specificity Profiling

Detailed enzyme kinetic studies and specificity profiling are crucial for understanding how a compound interacts with its target. Such studies for this compound are not widely documented. In general, kinetic analyses of phenylalanine analogs often involve enzymes like phenylalanine hydroxylase to understand how modifications to the ring affect substrate binding and turnover. nih.gov For example, studies with ring-deuterated phenylalanines have been used to probe the kinetic isotope effects in the phenylalanine hydroxylase reaction, helping to elucidate the reaction mechanism. nih.gov Similar mechanistic studies using this compound would be necessary to determine its specific kinetic parameters (e.g., Km, kcat) with various enzymes.

Impact on Enzymatic Activity and Pathways (e.g., Phenylalanine Hydroxylase, Tyrosine Aminotransferase)

The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH) . wikipedia.orgnih.gov This is the rate-limiting step in phenylalanine catabolism. nih.gov Following this, tyrosine aminotransferase (TAT) catalyzes the first step in tyrosine degradation, converting it to 4-hydroxyphenylpyruvate. wikipedia.org

There is no specific evidence from the available literature to suggest that this compound is a substrate or a significant inhibitor of either phenylalanine hydroxylase or tyrosine aminotransferase. The substrate specificity of PAH is relatively narrow, and modifications on the phenyl ring can abolish or reduce its activity. Deficiencies in PAH lead to the genetic disorder phenylketonuria (PKU), characterized by the toxic accumulation of phenylalanine. wikipedia.orgmedlineplus.gov Research into PAH inhibitors is therefore an active field. nih.gov Given its structure as a phenylalanine analog, investigating the interaction of this compound with PAH would be a logical step to determine any potential inhibitory or modulatory effects on this critical metabolic pathway.

Exploration of Receptor Interactions and Modulation

Phenylalanine and its derivatives can interact with various receptors, including transporters and ion channels. The DL-form of phenylalanine contains both D- and L-isomers, which can have different biological activities and receptor affinities. wikipedia.org

Understanding Modulatory Effects on Physiological Responses

The modulation of receptors by ligands leads to physiological responses. The investigation of a 2-(trifluoromethoxy)-ʟ-phenylalanine derivative as a potential therapeutic for neuropathic pain highlights a significant physiological application. nih.gov By blocking the hNav1.7 sodium channel, the compound inhibits action potential firing, which can alleviate pain. nih.gov This demonstrates that the inclusion of the 2-(trifluoromethoxy)-phenylalanine structure can lead to potent modulatory effects on physiological processes. The depletion of phenylalanine and its product, tyrosine, from the diet has been shown to affect brain activation in response to motivational stimuli, indicating the crucial role of these amino acids in neurological function. nih.gov

Applications as Biochemical Probes in Cellular Systems

The incorporation of non-canonical amino acids into proteins is a powerful strategy for introducing novel chemical functionalities, enabling detailed investigation of protein structure, function, and interactions within cellular environments. Fluorinated amino acids, such as this compound, are particularly valuable in this regard. The introduction of fluorine atoms can modify the physicochemical properties of amino acids, such as lipophilicity, which may influence interactions with biological membranes and other proteins. nbinno.com

A key advantage of incorporating compounds like this compound is the ability to use the fluorine-19 (¹⁹F) nucleus as a sensitive spectroscopic probe. nbinno.com The ¹⁹F nucleus has a distinct Nuclear Magnetic Resonance (NMR) signal that does not overlap with the signals from naturally occurring atoms in biological systems. This allows for the clear tracking and analysis of the fluorinated molecule's behavior within complex cellular milieus, providing insights into protein folding, enzyme kinetics, and ligand binding. nbinno.com The ability to site-specifically install such probes into proteins in both bacterial and mammalian cells opens avenues to study biological mechanisms that rely on aromatic interactions in various structural and cellular contexts. nih.govbiophysicscolab.orgbiorxiv.org

The trifluoromethoxy group on this compound serves as an effective ¹⁹F NMR probe, which is a powerful, non-invasive technique for studying molecular interactions. By genetically encoding and incorporating this unnatural amino acid into a specific site within a protein, researchers can monitor changes in the local environment of that site.

When a protein containing the trifluoromethoxy probe engages in an interaction with another protein or a small molecule ligand, the chemical environment around the probe is altered. This change is reflected in the ¹⁹F NMR spectrum, often as a shift in the signal's position (chemical shift), its intensity, or its relaxation properties. This allows for the precise characterization of binding events, conformational changes, and the dynamics of protein complexes.

Fluorination of the phenylalanine ring allows for the redistribution of the electrostatic potential with minimal steric changes, making it a subtle yet powerful tool to probe the functional relevance of aromaticity in protein-protein interactions. nih.govbiophysicscolab.orgbiorxiv.org This approach provides a significant advantage over conventional mutagenesis, where replacing an aromatic amino acid with a non-aromatic one can introduce larger structural perturbations, complicating the interpretation of the results. nih.govbiophysicscolab.orgbiorxiv.org

Interactive Table: Applications of Fluorinated Phenylalanine Analogs in Monitoring Molecular Interactions
Compound/Analog ClassTechniqueApplicationKey Findings
meta-Substituted Phenylalanines (including trifluoromethyl derivatives)¹⁹F NMRProtein Folding/Unfolding AnalysisThe trifluoromethyl group serves as a sensitive probe to monitor the conformational state of the protein.
Fluorinated Phenylalanines (general)NMR SpectroscopyProbing Protein-Protein and Protein-Ligand InteractionsFluorine incorporation provides unique spectroscopic handles to study binding events and structural changes. nbinno.com
para-methyl, tetra-fluoro PhenylalanineGenetic IncorporationSite-specific encoding in E. coli and mammalian cellsEnables the study of aromatic interactions in diverse protein targets and cellular environments. nih.govbiophysicscolab.orgbiorxiv.org

While the direct application of this compound in the investigation of signal transduction pathways is not yet extensively documented, the known roles of phenylalanine and its derivatives in cellular signaling suggest significant potential for its use as a research tool.

Phenylalanine itself has been shown to regulate critical signaling pathways. For instance, it can modulate the LAT1–mTOR pathway, which is central to controlling protein synthesis in response to nutrient availability. mdpi.com Furthermore, elevated levels of phenylalanine, as seen in the metabolic disorder phenylketonuria, have been linked to alterations in the p53 and MAPK signaling pathways, which are involved in stress responses and apoptosis. nih.gov Other derivatives, such as N-lactoyl phenylalanine and certain dipeptides, have also been found to disrupt or modulate pathways like insulin (B600854) signaling and the PI3K-Akt pathway. mdpi.comnih.gov

Given these connections, this compound could be employed as a sophisticated probe to dissect the molecular mechanisms within these pathways. By incorporating it into a key protein within a signaling cascade—such as a kinase, a receptor, or a transcription factor—researchers could use ¹⁹F NMR to monitor the conformational changes that occur upon pathway activation or inhibition. This would allow for a detailed, real-time analysis of the structural dynamics that govern signal propagation, protein-protein recruitment, and allosteric regulation within the cellular context.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict reactivity, spectroscopic properties, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. researchgate.netnih.gov For 2-(trifluoromethoxy)-DL-phenylalanine, DFT calculations can elucidate how the introduction of the electron-withdrawing trifluoromethoxy (-OCF3) group at the ortho-position of the phenyl ring influences its chemical behavior. nih.gov Calculations typically involve geometry optimization to find the lowest energy conformation, followed by the computation of various molecular descriptors. researchgate.netresearchgate.net

Key molecular properties that can be determined using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them (HOMO-LUMO gap) indicates the molecule's kinetic stability and chemical hardness. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. researchgate.net

Thermochemical Parameters: DFT can be used to calculate parameters like ionization potential, electron affinity, and bond dissociation enthalpy, which describe the energetics of fundamental chemical processes. nih.gov

Calculated PropertySignificance for this compound
HOMO-LUMO Energy GapIndicates electronic stability and reactivity; the -OCF3 group is expected to modulate this value compared to native phenylalanine.
Molecular Dipole MomentQuantifies the overall polarity of the molecule, influenced by the highly electronegative -OCF3 group.
Mulliken Atomic ChargesProvides the partial charge on each atom, revealing the electronic effect of the substituent on the phenyl ring and amino acid backbone. mdpi.com
Ionization Potential (IP)The energy required to remove an electron, indicating the molecule's susceptibility to oxidation. nih.gov

The trifluoromethoxy group contains three carbon-fluorine (C-F) bonds, which have distinct characteristics due to the high electronegativity of fluorine. nih.gov Quantum chemical calculations can precisely quantify these properties. The C-F bond is highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This creates a strong bond dipole moment.

Bond CharacteristicDescriptionImpact on Molecular Properties
Bond LengthThe equilibrium distance between the carbon and fluorine nuclei.Affects the steric profile and vibrational frequencies of the -OCF3 group.
Bond PolarityThe unequal sharing of electrons between carbon and fluorine due to fluorine's high electronegativity.Creates partial charges, influencing electrostatic interactions with other molecules.
Dipole MomentThe measure of the C-F bond's polarity and charge separation.Contributes significantly to the overall molecular dipole moment and interaction potential.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. nih.gov For non-standard amino acids like this compound, MD simulations require the development of accurate force field parameters that describe the potential energy of the system. nih.gov

When incorporated into a peptide or protein, the side chain of this compound can adopt various conformations by rotating around its dihedral angles (χ). The bulky and polar -OCF3 group at the ortho position is expected to introduce significant steric hindrance, restricting the range of accessible conformations compared to natural phenylalanine. researchgate.net

MD simulations can predict these conformational preferences by sampling the rotational energy landscape of the side chain. nih.gov The results can reveal which side-chain orientations are most stable and how they might influence the local secondary structure of a peptide backbone. This information is crucial for designing peptides with specific folded structures. nih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nanobioletters.com This method is essential for structure-based drug design and for understanding the molecular basis of ligand recognition. researchgate.net

Docking studies involving this compound, either as a small molecule or as part of a larger peptide, can predict its binding affinity and mode of interaction with a specific protein target. nih.gov The algorithm samples many possible binding poses and scores them based on a scoring function that estimates the binding free energy. researchgate.net The results can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and specific interactions involving the fluorine atoms of the -OCF3 group. nih.gov The lower the binding energy score, the more stable the predicted ligand-receptor complex. nih.gov

ParameterDescriptionExample Finding
Binding Affinity (kcal/mol)An estimated free energy of binding; more negative values indicate stronger binding.Compound shows a predicted binding affinity of -8.5 kcal/mol to the target's active site.
Interacting ResiduesSpecific amino acids in the receptor's binding pocket that form contacts with the ligand.Hydrogen bond formed with ASP 198; hydrophobic interaction with LEU 85. nih.gov
Binding PoseThe predicted 3D orientation and conformation of the ligand within the binding site.The trifluoromethoxyphenyl ring is oriented towards a hydrophobic pocket.

Identification of Putative Binding Sites and Interaction Modes

No published research provides information on the putative binding sites or specific molecular interaction modes of this compound with any biological target, as determined through computational studies such as molecular docking or molecular dynamics simulations.

Structure-Activity Relationship (SAR) Derivation

There are no available computational studies that would allow for the derivation of a structure-activity relationship for this compound. Such studies would typically involve the analysis of a series of related compounds to determine how modifications to the chemical structure affect biological activity, and this information has not been made public for this specific compound.

Emerging Research Directions and Unexplored Avenues

Rational Design of Novel 2-(Trifluoromethoxy)-DL-phenylalanine Derivatives with Tuned Biological Activities

The rational design of derivatives of this compound is a promising strategy for developing new therapeutic agents with tailored biological activities. The trifluoromethoxy (-OCF₃) group is a powerful modulator of molecular properties, offering a distinct electronic profile compared to the more common trifluoromethyl (-CF₃) group. Its introduction into the phenylalanine structure can significantly influence protein-ligand interactions, membrane permeability, and metabolic stability. nih.govnbinno.com

A key area of investigation is the development of potent and selective enzyme inhibitors or receptor modulators. Research has already demonstrated the potential of derivatives of the L-enantiomer of this compound. For instance, a 2-trifluoromethoxy-L-phenylalanine derivative has been identified as a component of potent voltage-gated sodium channel (Nav1.7) blockers. nih.govbeilstein-journals.org These channels are significant targets for the treatment of neuropathic pain, and selective inhibition is sought to avoid side effects. nih.govbeilstein-journals.org The design of such derivatives involves synthesizing a series of analogues and evaluating their structure-activity relationships (SAR) to optimize potency and selectivity.

The principles of rational design for these derivatives include:

Modifying the Amino Acid Backbone: Alterations to the carboxyl and amino groups can create peptidomimetics with improved stability and oral bioavailability.

Introducing Additional Substituents: Adding other functional groups to the phenyl ring can fine-tune electronic properties and create new interaction points with biological targets.

Stereochemical Control: Synthesizing enantiomerically pure derivatives is crucial, as different stereoisomers often exhibit distinct biological activities and metabolic profiles.

Future research will likely focus on applying these design principles to target other enzymes and receptors implicated in various diseases, leveraging the unique properties of the trifluoromethoxy group to achieve desired therapeutic outcomes.

Table 1: Example of a Biologically Active 2-(Trifluoromethoxy)-L-phenylalanine Derivative
Derivative ClassBiological TargetTherapeutic PotentialReference
Nav1.7 Voltage-Gated Sodium Channel BlockersVoltage-gated sodium channel 1.7 (Nav1.7)Neuropathic pain nih.govbeilstein-journals.org

Integration with Advanced Bioimaging Techniques Beyond ¹⁹F NMR (e.g., PET)

While ¹⁹F Nuclear Magnetic Resonance (NMR) is a valuable tool for studying proteins incorporating fluorinated amino acids, the integration of this compound derivatives with other advanced bioimaging techniques like Positron Emission Tomography (PET) represents a significant and largely unexplored avenue. PET is a highly sensitive imaging modality that allows for the non-invasive visualization and quantification of physiological processes in vivo.

Fluorinated phenylalanine analogues are promising candidates for developing PET radiotracers. nih.gov The synthesis of radiolabeled 2-[¹⁸F]-fluoro-L-phenylalanine has been established as a valuable tool for molecular imaging. nih.gov This suggests a clear path for developing ¹⁸F-labeled versions of 2-(trifluoromethoxy)phenylalanine. The process would involve introducing the positron-emitting isotope Fluorine-18 into the molecule.

Potential applications for a PET tracer based on this compound could include:

Tumor Imaging: Many amino acid transporters are upregulated in cancer cells to meet their high metabolic demands. An ¹⁸F-labeled 2-(trifluoromethoxy)phenylalanine could be used to visualize tumors by targeting these transporters.

Neuroimaging: As a phenylalanine analog, it may cross the blood-brain barrier, offering potential for imaging neurological disorders or tracking drug delivery to the central nervous system.

Monitoring Enzyme Activity: If a derivative is designed to be a substrate or inhibitor for a specific enzyme, its ¹⁸F-labeled version could be used to map the activity of that enzyme in vivo.

The development of such PET agents requires overcoming challenges in radiolabeling synthesis, including achieving high radiochemical yield and purity under the time constraints imposed by the short half-life of ¹⁸F. However, the potential rewards for diagnostics and understanding disease biology are substantial.

Applications in Synthetic Biology for the Creation of Designer Proteins and Peptidomimetics

Synthetic biology offers powerful tools to incorporate non-canonical amino acids (ncAAs) like this compound into proteins, thereby creating novel biomolecules with enhanced or entirely new functions. The incorporation of fluorinated amino acids into peptides and proteins can confer advantageous properties, such as increased metabolic stability and altered conformational preferences. nih.govnih.gov

The ribosomal incorporation of this amino acid would allow for the precise placement of the trifluoromethoxy group within a protein's structure. This could be used to:

Enhance Protein Stability: The fluorinated moiety can increase the thermal and chemical stability of proteins, which is beneficial for therapeutic proteins and industrial enzymes. nih.gov

Modulate Protein-Protein Interactions: The unique steric and electronic nature of the trifluoromethoxy group can be used to either enhance or disrupt specific protein-protein or protein-ligand interactions, providing a tool to probe and control cellular signaling pathways.

Create Novel Catalytic Sites: Phenylalanine-derived residues have been engineered into peptide scaffolds to create novel catalysts. nih.govnih.gov Incorporating 2-(trifluoromethoxy)phenylalanine could lead to enzymes with new catalytic activities or altered substrate specificities.

Develop Peptidomimetics: Short peptides containing this amino acid could serve as leads for drug development. The fluorinated group can enhance binding affinity and resistance to proteolytic degradation. For example, substituting a standard phenylalanine with 4-fluoro-L-phenylalanine in a bicyclic peptide inhibitor was shown to increase its inhibitory activity nearly tenfold. nih.gov

Achieving this requires the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous amino acids. While challenging, the successful engineering of such systems would unlock the full potential of this unique amino acid for creating designer proteins and advanced biomaterials.

Table 2: Potential Applications in Synthetic Biology
Application AreaRationalePotential OutcomeReference
Enhanced Protein StabilityFluorination can increase thermal and chemical resistance.More robust therapeutic proteins and industrial enzymes. nih.gov
Modulation of InteractionsUnique steric/electronic properties of the -OCF₃ group.Tools to control cellular pathways; enhanced drug binding. nih.gov
Novel Peptide TherapeuticsIncreased inhibitory activity and metabolic stability.More potent and durable peptide-based drugs. nih.gov
New BiocatalystsCreation of novel active sites within peptide scaffolds.Enzymes with new functions for chemical synthesis. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(trifluoromethoxy)-DL-phenylalanine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution of phenylalanine derivatives. For example, trifluoromethoxy groups can be introduced via coupling reactions using boronic acid intermediates under Suzuki-Miyaura conditions (e.g., Pd catalysts, base) . Alternatively, fluorination agents like DeoxoFluor may modify hydroxyl or amino groups, as seen in analogous difluoromethyl syntheses . Optimize pH and temperature to minimize racemization, and monitor yields via HPLC or LC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹⁹F NMR for trifluoromethoxy group confirmation; ¹H/¹³C NMR for backbone verification) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight .
  • HPLC with UV/fluorescence detection (C18 columns, acidic mobile phases like 0.1% formic acid) to assess purity >95% .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar solvents (water, dilute HCl) and organic solvents (DMSO, methanol). Insolubility in chloroform or ethyl acetate is common for phenylalanine analogs .
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the trifluoromethoxy group. Avoid exposure to strong acids/bases, which may cleave the CF₃O moiety .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence electronic properties in structure-activity relationship (SAR) studies?

  • Methodological Answer : The CF₃O group is electron-withdrawing, altering aromatic ring electron density. Use computational tools (DFT calculations) to map electrostatic potential surfaces and compare with non-fluorinated analogs. Validate experimentally via:

  • pKa measurements (acidic protons adjacent to CF₃O) .
  • Fluorescence quenching assays to assess interactions with biological targets .

Q. What strategies are effective for resolving DL-enantiomers of 2-(trifluoromethoxy)-phenylalanine in chiral catalysis or metabolic studies?

  • Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol with 0.1% TFA). Alternatively, enzymatic resolution using acylase or lipase can selectively hydrolyze one enantiomer . Monitor enantiomeric excess (ee) via polarimetry or circular dichroism.

Q. How can researchers address contradictory data in metabolic stability assays involving this compound?

  • Methodological Answer : Cross-validate findings using:

  • In vitro hepatocyte models to assess phase I/II metabolism .
  • Isotope-labeled analogs (e.g., ¹⁸O-CF₃O) tracked via LC-MS/MS to identify degradation pathways.
  • Control experiments with protease inhibitors to rule out enzymatic interference .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS with MRM to identify halogenated byproducts (e.g., residual boronic acids from synthesis) .
  • ICP-MS for detecting heavy metal catalysts (e.g., Pd residues) .
  • Headspace GC-MS for volatile impurities (e.g., residual solvents like dichloromethane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.